Tris(triphenylsiloxy)vanadium oxide
Overview
Description
Tris(triphenylsiloxy)vanadium oxide, also known as oxotris(triphenylsilanolato)vanadium, is an organometallic compound with the molecular formula C54H45O4Si3V and a molecular weight of 893.13 g/mol . This compound is characterized by its solid form and melting point of 224-226°C . It is primarily used as a catalyst in various chemical reactions.
Preparation Methods
The synthesis of tris(triphenylsiloxy)vanadium oxide typically involves the reaction of vanadium pentoxide (V2O5) with triphenylsilanol (Ph3SiOH) under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Tris(triphenylsiloxy)vanadium oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form lower oxidation state vanadium compounds.
Substitution: The triphenylsiloxy groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(triphenylsiloxy)vanadium oxide has a wide range of applications in scientific research, including:
Biology: Its catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for drug development.
Industry: It is used in industrial processes for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which tris(triphenylsiloxy)vanadium oxide exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it is catalyzing. For example, in the Meyer-Schuster rearrangement, it activates the substrate, allowing for the rearrangement to occur more efficiently .
Comparison with Similar Compounds
Tris(triphenylsiloxy)vanadium oxide can be compared with other similar organometallic compounds, such as:
- Tris(triphenylsilyl)chromate
- Tris(triphenylsilyl)rhenium
- Tris(triphenylsilyl)platinum
These compounds share similar structural features but differ in their metal centers, leading to variations in their catalytic properties and applications. This compound is unique due to its specific catalytic activity and stability under various reaction conditions .
Properties
IUPAC Name |
hydroxy(triphenyl)silane;oxovanadium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZUWDMQWHMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48O4Si3V | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319734 | |
Record name | Triphenylsilanol--oxovanadium (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-50-9 | |
Record name | Triphenylsilanol--oxovanadium (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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